(3-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester typically involves the borylation of the corresponding pyridine derivative. One common method is the Miyaura borylation reaction, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, making it suitable for a wide range of functional groups.
Industrial Production Methods
Industrial production of boronic esters often employs continuous flow processes to enhance efficiency and scalability. These methods involve the use of organolithium or Grignard reagents, followed by electrophilic quenching with boron-containing reagents . The use of continuous flow reactors allows for precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base or an acid.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Bases such as NaOH or acids like HCl are used under mild conditions.
Major Products Formed
Scientific Research Applications
(3-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki–Miyaura coupling, where the boronic ester undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and proteins through its boronic acid moiety .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the formyl and hydroxypyridinyl groups.
4-Hydroxyphenylboronic Acid Pinacol Ester: Contains a hydroxyl group but differs in the position and nature of substituents.
2-Formylphenylboronic Acid Pinacol Ester: Similar formyl group but different aromatic ring structure.
Uniqueness
(3-Formyl-4-hydroxypyridin-2-YL)boronic acid pinacol ester is unique due to its combination of formyl and hydroxypyridinyl groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C12H16BNO4 |
---|---|
Molecular Weight |
249.07 g/mol |
IUPAC Name |
4-oxo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H16BNO4/c1-11(2)12(3,4)18-13(17-11)10-8(7-15)9(16)5-6-14-10/h5-7H,1-4H3,(H,14,16) |
InChI Key |
UUPMBNPIHRMVNU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=O)C=CN2)C=O |
Origin of Product |
United States |
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